Mass Shift Advantage for MS Quantification: tert-Butyl-d9 Acrylate vs. Unlabeled Monomer
In mass spectrometry, tert-butyl-d9 acrylate provides a definitive +9 Da mass shift relative to unlabeled tert-butyl acrylate, enabling unambiguous differentiation and accurate quantification as an internal standard . In contrast, unlabeled tert-butyl acrylate exhibits no mass shift, making it unsuitable for isotope-dilution MS workflows [1].
| Evidence Dimension | Molecular Mass Shift |
|---|---|
| Target Compound Data | +9 Da |
| Comparator Or Baseline | tert-Butyl acrylate: 0 Da shift |
| Quantified Difference | 9 Da |
| Conditions | LC-MS, GC-MS, HRMS; electrospray ionization |
Why This Matters
A 9 Da mass shift ensures baseline separation from unlabeled analyte, eliminating ion suppression and enabling precise quantitation in complex matrices, which is a non-negotiable requirement for validated bioanalytical and environmental methods.
- [1] NIST Chemistry WebBook. tert-Butyl acrylate. NIST Standard Reference Database Number 69. View Source
